

Chemical structure and stereochemistry of (S)tetrahydroberberine

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (S)-Tetrahydroberberine

Introduction

(S)-Tetrahydroberberine, also known as **(S)-canadine** or xanthopuccine, is a naturally occurring protoberberine alkaloid.[1][2] This class of benzylisoquinoline alkaloids is found in various plant species, notably within the Papaveraceae family, such as Corydalis yanhusuo.[1] As a pharmacologically active compound, (S)-tetrahydroberberine has garnered significant interest from researchers in the fields of medicinal chemistry and drug development. It serves as a crucial metabolic precursor to berberine and is an intermediate in the biosynthesis of other complex alkaloids like noscapine.[1] This guide provides a detailed examination of its chemical structure, stereochemical properties, and the experimental methodologies used for its characterization.

Chemical Structure

(S)-Tetrahydroberberine possesses a pentacyclic ring system, which is characteristic of the protoberberine alkaloid family. The core of the molecule is a quinolizine system fused to both a 1,3-benzodioxole and a dimethoxybenzene moiety.[3] The saturation of the central quinolizine rings results in a non-planar, bent conformation.[3][4]

Systematic IUPAC Name: (13aS)-9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[5][6]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline.[1][7]







Other Names: (S)-Canadine, Xanthopuccine.[1][8]

Molecular Formula: C20H21NO4.[1]

Molar Mass: 339.391 g·mol⁻¹.[1]

The structure features two methoxy groups at positions C9 and C10, and a methylenedioxy group attached to C2 and C3. The nitrogen atom at position 7 is a tertiary amine.

Stereochemistry

The stereochemistry of tetrahydroberberine is defined by the chiral center at the C13a carbon. The saturation of the central rings in the quinolizine core is what gives rise to this chirality.[3] The designation of (S) or (R) is determined by the Cahn-Ingold-Prelog priority rules. For (S)-tetrahydroberberine, the substituents at C13a are arranged in a specific three-dimensional orientation that defines its levorotatory optical activity. Its enantiomer is (R)-tetrahydroberberine. The natural biosynthesis in plants predominantly produces the (S)-enantiomer.[1]

Quantitative Data Crystallographic Data

The following table summarizes selected crystallographic data for racemic (±)-tetrahydroberberine. The bond lengths and angles are representative for the (S)-enantiomer as well.



Parameter	Value	Reference
Space Group	P 1 21/n 1	[7]
a (Å)	10.516	[7]
b (Å)	14.796	[7]
c (Å)	10.620	[7]
β (°)	101.986	[7]
Dihedral Angle between Arene Rings	24.72 (5)°	[3][4]

Spectroscopic Data

The following table presents the ¹H and ¹³C NMR chemical shifts for the tetrahydroberberine skeleton, which are crucial for its structural confirmation.



Atom	¹Η NMR (δ, ppm)	¹³ C NMR (δ, ppm)
H1	6.69 (s)	-
H4	6.55 (s)	-
H5	2.53-2.70 (m), 3.00-3.25 (m)	-
H6	2.53-2.70 (m), 3.00-3.25 (m)	-
H8	3.55 (d), 4.29 (d)	53.62
H11	6.75 (d)	-
H12	6.84 (d)	-
H13	2.73-2.81 (m), 3.12-3.20 (m)	36.09
H13a	3.46-3.52 (m)	59.32
OCH₃	3.79 (s)	-
OCH ₂ O	5.88 (s)	-

Note: NMR data is for a

derivative of

tetrahydroberberine and

serves as a representative

example. Specific shifts can

vary with solvent and

substitution.[9][10]

Experimental Protocols Synthesis of (±)-Tetrahydroberberine

The synthesis of racemic tetrahydroberberine is commonly achieved through the reduction of berberine.

Protocol:

Reaction Setup: Berberine chloride (e.g., 3.71 g, 10 mmol) is suspended in methanol (125 ml).[3]



- Reduction: Sodium borohydride (NaBH₄) (e.g., 0.4 g, 10 mmol) is added portion-wise to the stirred suspension at 0 °C.[3][9]
- Reaction Progression: The mixture is stirred for 30 minutes at 0 °C and then for an additional 4 hours at room temperature, during which the reaction is monitored by thin-layer chromatography (TLC).[3][9]
- Workup and Purification: The solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.[9][11]
- Crystallization: The purified product can be recrystallized from a suitable solvent such as absolute ethanol to yield crystalline (±)-tetrahydroberberine.[3]

Chiral Separation by HPLC

The enantiomers of tetrahydroberberine can be resolved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol:

- Chiral Stationary Phase: A cellulose-based chiral stationary phase, such as a Chiralcel AD column, is typically used.[5][6]
- Mobile Phase: A common mobile phase is a mixture of methanol and ethanol, for instance, in an 80:20 (v/v) ratio.[5]
- Flow Rate: The mobile phase is pumped at a constant flow rate, for example, 0.4 ml/min.[5]
- Detection: The eluting enantiomers are detected using a UV detector, typically set at a wavelength of 230 nm.[5]
- Quantification: Calibration curves are generated for each enantiomer to allow for their quantification in unknown samples.[5]

Structural Elucidation by X-ray Crystallography

X-ray crystallography provides definitive proof of the three-dimensional structure and absolute configuration of a molecule.[12][13]

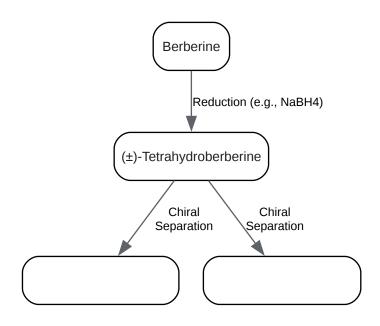


Protocol:

- Crystal Growth: Single crystals of high quality are grown by slow evaporation of a saturated solution of the compound (e.g., in methanol or acetonitrile).[3][14]
- Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[12][14]
- Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal. From this map, the positions of the individual atoms are determined. The structural model is then refined to best fit the experimental data.[12][13]

Visualizations

Caption: 2D structure of (S)-tetrahydroberberine with the chiral center at C13a highlighted.



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Caption: Synthesis and resolution pathway for tetrahydroberberine enantiomers.

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- To cite this document: BenchChem. [Chemical structure and stereochemistry of (S)-tetrahydroberberine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033221#chemical-structure-and-stereochemistry-of-s-tetrahydroberberine]

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